molecular formula C16H27O4- B14528171 7-(Ethoxycarbonyl)-2-propyldec-4-enoate CAS No. 62456-95-5

7-(Ethoxycarbonyl)-2-propyldec-4-enoate

Cat. No.: B14528171
CAS No.: 62456-95-5
M. Wt: 283.38 g/mol
InChI Key: RVFSFUPBTAJWSF-UHFFFAOYSA-M
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Description

7-(Ethoxycarbonyl)-2-propyldec-4-enoate is a branched unsaturated ester featuring an ethoxycarbonyl (-COOEt) group at position 7, a propyl (-CH₂CH₂CH₃) substituent at position 2, and a dec-4-enoate backbone. Ethoxycarbonyl derivatives are widely explored in medicinal and organic chemistry due to their balance of steric bulk and electronic properties, which influence reactivity, solubility, and biological interactions .

Properties

CAS No.

62456-95-5

Molecular Formula

C16H27O4-

Molecular Weight

283.38 g/mol

IUPAC Name

7-ethoxycarbonyl-2-propyldec-4-enoate

InChI

InChI=1S/C16H28O4/c1-4-9-13(15(17)18)11-7-8-12-14(10-5-2)16(19)20-6-3/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,17,18)/p-1

InChI Key

RVFSFUPBTAJWSF-UHFFFAOYSA-M

Canonical SMILES

CCCC(CC=CCC(CCC)C(=O)OCC)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Ethoxycarbonyl)-2-propyldec-4-enoate typically involves the esterification of a suitable carboxylic acid precursor with ethanol in the presence of a catalyst. One common method is the reaction of 7-carboxy-2-propyldec-4-enoic acid with ethanol under acidic conditions, using sulfuric acid as a catalyst. The reaction is carried out under reflux to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-(Ethoxycarbonyl)-2-propyldec-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Ethoxycarbonyl)-2-propyldec-4-enoate has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Research into its derivatives may yield new therapeutic agents with unique properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional attributes.

Mechanism of Action

The mechanism of action of 7-(Ethoxycarbonyl)-2-propyldec-4-enoate involves its interaction with various molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involving nucleophilic attack on the ester group are common, leading to the formation of various reaction intermediates and products.

Comparison with Similar Compounds

Role in Antimicrobial Activity

For example, AV-153 Na (ethoxycarbonyl) exhibits pronounced hyperchromic and bathochromic effects in DNA-binding assays, whereas analogs with bulkier groups (e.g., J-8-120 with aromatic substitutions) show 5-fold lower affinity .

Physicochemical and Spectral Properties

  • Molecular Weight and LogP: Ethoxycarbonyl derivatives typically exhibit lower molecular weights and logP values compared to bulkier analogs, enhancing solubility. For example: 3-(Ethoxycarbonyl)-2-methylenenonanoic acid: MW 229.108 g/mol Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate: MW 422.4 g/mol, XLogP3 = 3.3
  • NMR and HRESIMS Data: Ethoxycarbonyl-containing compounds like 3-(ethoxycarbonyl)-2-methylenenonanoic acid show distinct NMR shifts (e.g., δ 3.83 ppm for ECD in MeOH) and HRESIMS m/z 229.1082 [M-H]⁻ . These spectral markers aid in structural differentiation from analogs.

Key Research Findings

  • Steric Optimization : Ethoxycarbonyl groups provide an optimal balance between steric accessibility and electronic effects, unlike bulkier (benzyloxy) or longer-chain (propoxy) groups .
  • Synthetic Utility : Ethoxycarbonyl derivatives serve as intermediates in propargylation and cyclization reactions, as seen in homopropargyl alcohol syntheses .

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